molecular formula C44H38N6O4 B15062464 Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester

Cat. No.: B15062464
M. Wt: 714.8 g/mol
InChI Key: QJNNMYZLPSALMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester (hereafter referred to as the "target compound") is a complex aromatic ester featuring:

  • A 3-amino-benzoic acid methyl ester backbone with an ethoxycarbonyl substituent.
  • A tetrazole ring protected by a triphenylmethyl (trityl) group.

This structure suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor antagonist, given the tetrazole's role in mimicking carboxylate groups in biological systems .

Properties

Molecular Formula

C44H38N6O4

Molecular Weight

714.8 g/mol

IUPAC Name

methyl 3-amino-2-[ethoxycarbonyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]benzoate

InChI

InChI=1S/C44H38N6O4/c1-3-54-43(52)49(40-38(42(51)53-2)24-15-25-39(40)45)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30,45H2,1-2H3

InChI Key

QJNNMYZLPSALMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C(C=CC=C7N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves multiple steps, starting from the appropriate benzoic acid derivative. The process typically includes esterification, amidation, and protection/deprotection steps to introduce the various functional groups in the correct positions. Common reagents used in these reactions include methanol, trimethylchlorosilane, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]amino]-, methyl ester involves its interaction with specific molecular targets and pathways. For example, it may act on sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the excitability of nerve membranes .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Solubility vs. Stability : While trityl groups enhance stability (), they limit aqueous solubility, complicating in vivo applications. Boc-protected analogs () offer a balance but lack aromatic bulk.
  • Activity Data Gaps: No direct pharmacological data exist for the target compound; inferences are drawn from structural analogs (e.g., ).
  • Synthetic Complexity : The target compound’s multi-step synthesis (estimated 6–8 steps) contrasts with simpler triazole derivatives (), impacting scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.